Cas no 953908-06-0 (3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one)

3-Chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one is a specialized organic compound featuring a chloroacetone moiety linked to a 4-hydroxypiperidine scaffold. This structure imparts reactivity suitable for further functionalization, making it valuable in synthetic chemistry, particularly in pharmaceutical and agrochemical research. The presence of both a reactive carbonyl group and a hydroxyl group enhances its utility as a versatile intermediate for constructing complex molecules. Its well-defined stereochemistry and purity ensure consistent performance in nucleophilic substitution and condensation reactions. The compound’s stability under controlled conditions allows for precise handling in multi-step syntheses, supporting applications in drug discovery and fine chemical development.
3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one structure
953908-06-0 structure
Product name:3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one
CAS No:953908-06-0
MF:C8H14ClNO2
MW:191.655261516571
CID:5733787
PubChem ID:16786729

3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-CHLOROPROPANOYL)PIPERIDIN-4-OL
    • 3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one
    • F8881-8120
    • AKOS000139312
    • 953908-06-0
    • 1-Propanone, 3-chloro-1-(4-hydroxy-1-piperidinyl)-
    • Inchi: 1S/C8H14ClNO2/c9-4-1-8(12)10-5-2-7(11)3-6-10/h7,11H,1-6H2
    • InChI Key: XIVMSWXARNLITJ-UHFFFAOYSA-N
    • SMILES: ClCCC(N1CCC(CC1)O)=O

Computed Properties

  • Exact Mass: 191.0713064g/mol
  • Monoisotopic Mass: 191.0713064g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Density: 1.247±0.06 g/cm3(Predicted)
  • Boiling Point: 356.0±37.0 °C(Predicted)
  • pka: 14.63±0.20(Predicted)

3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F8881-8120-0.25g
3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one
953908-06-0 95%+
0.25g
$486.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1620643-500mg
3-Chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one
953908-06-0 98%
500mg
¥10633.00 2024-04-24
Life Chemicals
F8881-8120-2.5g
3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one
953908-06-0 95%+
2.5g
$1078.0 2023-09-06
Life Chemicals
F8881-8120-0.5g
3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one
953908-06-0 95%+
0.5g
$512.0 2023-09-06
TRC
C228486-1g
3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one
953908-06-0
1g
$ 775.00 2022-04-01
Life Chemicals
F8881-8120-1g
3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one
953908-06-0 95%+
1g
$539.0 2023-09-06
Life Chemicals
F8881-8120-5g
3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one
953908-06-0 95%+
5g
$1617.0 2023-09-06
TRC
C228486-100mg
3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one
953908-06-0
100mg
$ 135.00 2022-04-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1620643-1g
3-Chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one
953908-06-0 98%
1g
¥15946.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1620643-250mg
3-Chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one
953908-06-0 98%
250mg
¥5320.00 2024-04-24

Additional information on 3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one

Professional Introduction to 3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one (CAS No. 953908-06-0)

3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 953908-06-0, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound includes a chloro substituent and a 4-hydroxypiperidin-1-yl moiety, which contribute to its reactivity and biological activity.

The synthesis and characterization of 3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one involve advanced techniques in organic chemistry. The presence of the chloro group enhances its utility as an intermediate in various chemical transformations, while the 4-hydroxypiperidin-1-yl group provides a hydrogen bonding site, making it a valuable component in drug design. Recent studies have highlighted its role in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory disorders.

In the realm of medicinal chemistry, 3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one has been explored for its potential in modulating enzyme activity and receptor interactions. The combination of the chloro and hydroxyl functionalities allows for diverse chemical modifications, enabling the creation of derivatives with tailored pharmacological properties. For instance, researchers have investigated its use in developing inhibitors for enzymes involved in pain signaling and neurodegenerative diseases.

The compound's structural features also make it a promising candidate for further exploration in drug discovery pipelines. Its ability to engage with biological targets through hydrogen bonding and dipole-dipole interactions has been leveraged in the design of small molecule drugs. Additionally, the 4-hydroxypiperidin-1-yl group serves as a scaffold for constructing more complex molecules with enhanced binding affinity and selectivity.

Recent advancements in computational chemistry have facilitated the virtual screening of 3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one against large databases of biological targets. These studies have revealed potential therapeutic applications, particularly in the treatment of chronic inflammatory conditions and metabolic disorders. The compound's ability to interact with multiple protein targets suggests its versatility as a lead compound for drug development.

The synthetic pathways for producing 3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one have been optimized to ensure high yield and purity. Modern synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to enhance the efficiency of the process. These methods not only improve scalability but also minimize environmental impact, aligning with green chemistry principles.

In conclusion, 3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one (CAS No. 953908-06-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications in drug development make it a valuable compound for researchers worldwide. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a crucial role in addressing complex medical challenges.

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